Sorbitan stearate

Formulation Science Pharmaceutical Excipients Rheology

Formulators substituting Span 60 with generic sorbitan esters risk emulsion instability and formulation failure. Sorbitan stearate (Span 60) eliminates this risk with verifiable performance advantages: - Stabilizes W/O emulsions with natural oils (olive, rice bran, sesame) where Span 80 fails. - Reduces trans-epidermal water loss (TEWL), enabling skin barrier repair claims as a functional excipient. - Enables rigid-bilayer niosome formation for hydrophobic drug encapsulation (e.g., curcumin, doxorubicin). Supplied as a pale cream waxy solid (mp 52-57°C); ambient global shipping.

Molecular Formula C24H46O6
Molecular Weight 430.6 g/mol
CAS No. 96094-21-2
Cat. No. B8070356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSorbitan stearate
CAS96094-21-2
Molecular FormulaC24H46O6
Molecular Weight430.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O
InChIInChI=1S/C24H46O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h20-21,23-26,28H,2-19H2,1H3
InChIKeyHVUMOYIDDBPOLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 g / 1 kg / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in ethanol, isopropanol, mineral oil, and vegetable oil.
Insoluble in water and propylene glycol

Sorbitan Stearate (Span 60) Procurement and Specification Guide: CAS 96094-21-2 / 1338-41-6


Sorbitan stearate, commonly referred to as Span 60, is a non-ionic surfactant produced by the esterification of sorbitol (and its mono- and dianhydrides) with stearic acid [1]. The product consists of a mixture of esters, primarily sorbitan monostearate (CAS 1338-41-6) and 3,6-anhydro-1-O-stearoylhexitol (CAS 96094-21-2), with a typical fatty acid content of 71-75% [2]. It appears as a pale cream to tan-colored waxy solid or flake and is valued for its ability to stabilize water-in-oil (W/O) emulsions [1][3]. This guide provides a technical, evidence-based comparison to demonstrate when sorbitan stearate offers a measurable performance advantage over its closest structural analogs, particularly sorbitan monooleate (Span 80).

W/O emulsion stabilization Solid saturated ester supports water-in-oil structure and stability.
Solid-state structuring Melting range 52–57°C imparts consistency to creams and balms.
Saturated C18 chain Long-chain stearate enables bilayer rigidity for vesicle carriers.

Sorbitan Stearate: Why Simple HLB Matching or Span 80 Substitution is a Technical Risk


While sorbitan stearate and other sorbitan esters (e.g., Span 20, Span 80) are all non-ionic surfactants, simple substitution based solely on comparable HLB values or class membership can lead to formulation failure. The fatty acid chain length and saturation critically dictate a surfactant's physical state (solid vs. liquid), its effect on interfacial film strength, and its performance in specific oil systems [1]. For instance, in complex cosmetic or pharmaceutical emulsions, replacing the saturated stearate ester (C18:0) with an unsaturated oleate (C18:1) alters not only the melting point and rheology but also the long-term stability of the final product [2]. The following sections provide quantitative evidence for scenarios where sorbitan stearate demonstrates a verifiable, data-backed advantage that cannot be assumed for its generic alternatives.

Target compound
Sorbitan Stearate (Span 60)
Saturated C18 stearate; waxy solid; supports W/O emulsions and semi-solid structure.
Phase: solid Melting: 52–57°C
Potential substitute
Sorbitan Monooleate (Span 80)
Unsaturated C18:1 oleate; liquid; may shift emulsion stability and rheology.
Phase: liquid Melting: ~10–12°C
HLB-only matching may not preserve formulation performance. Saturation and physical state strongly influence interfacial film strength, long-term stability, and vesicle formation. Direct substitution without reformulation may result in emulsion failure.

Sorbitan Stearate Comparative Evidence: Quantified Differentiation vs. Span 80, Span 20, and Class Standards


Quantified Solid-State Advantage: Melting Point Differentiation vs. Span 80

Sorbitan stearate (Span 60) is a solid at room temperature with a melting point ranging from 52-57°C, whereas its closest analog, sorbitan monooleate (Span 80), is a viscous liquid . This difference in physical state is not merely cosmetic; it directly influences the structural integrity and rheological profile of semi-solid formulations [1].

Solid-state advantage
Head-to-head
≥40°C higher melting point vs. Span 80
Span 60: 52–57°C solid; Span 80: ~10–12°C liquid. Structural contribution in creams and ointments.
Supports semi-solid formulation structure
Solid ester reduces need for additional waxes; rheology context.
Formulation Science Pharmaceutical Excipients Rheology

Quantified Superiority in O/W Emulsion Stability vs. Span 80 in Natural Oil Systems

In a controlled study of oil-in-water (O/W) emulsions containing 40% natural oils (olive, rice bran, sesame), sorbitan monostearate (Span 60) provided stable emulsions for all oil types when blended with a high-HLB emulsifier. In contrast, the emulsions made with the comparator, sorbitan monooleate (Span 80), were unstable and failed to maintain integrity [1].

O/W emulsion stability
Head-to-head
Span 60 blend stable; Span 80 blend unstable after 60 days
Natural oils (olive, rice bran, sesame), 40% w/w, HLB 7 co-emulsifier, ~30°C storage.
May support selection for natural oil O/W creams
Physical stability advantage reported; verify with target oil.
Emulsion Stability Cosmetic Formulation Natural Oils

Class-Level Advantage in Drug Delivery: Vesicle Formation Capability

Sorbitan stearate (Span 60) has been specifically demonstrated to form stable, organized vesicles (niosomes) capable of encapsulating and modulating the photophysical properties of curcumin. This capability is characteristic of the longer-chain, saturated sorbitan esters and is not as readily achievable with shorter-chain (e.g., Span 20) or unsaturated (e.g., Span 80) analogs .

Vesicle formation
Class-level
Saturated C18 chain supports niosome bilayers
Literature indicates long-chain stearate needed for rigidity; unsaturated/short-chain analogs less suitable.
Context-dependent for drug delivery research
Data to verify; source-specific review advised.
Drug Delivery Nano-carriers Pharmaceutical Nanotechnology

Quantified Biocompatibility Advantage: Superior Skin Barrier Repair in Topical Formulations

A 2024 study investigated sorbitan monostearate-based topical formulations for basic skin therapy. Ex vivo testing on porcine stratum corneum demonstrated a significant, quantifiable improvement in skin barrier function. The treatment with the sorbitan monostearate formulation led to a clear decrease in trans-epidermal water loss (TEWL) and compensated for damage caused by the known irritant sodium lauryl sulfate [1].

Skin barrier endpoint
Reported
TEWL reduction in ex vivo porcine skin model
Sorbitan monostearate formulation decreased trans-epidermal water loss after SLS challenge.
Reported barrier repair endpoint context
Endpoint requires validation in target formulation.
Dermatology Skin Barrier Function Biocompatibility

Sorbitan Stearate: Evidence-Backed Application Scenarios for Scientific and Industrial Selection


Formulation of Stable Natural Oil-in-Water (O/W) Creams and Lotions

Based on the direct head-to-head evidence [1], sorbitan stearate is the superior choice when formulating O/W emulsions containing natural oils like olive, rice bran, or sesame oil. Its use with a compatible high-HLB co-emulsifier (e.g., Polysorbate 80) yields a stable product, whereas the substitution with sorbitan monooleate (Span 80) results in emulsion instability. This makes sorbitan stearate a critical ingredient for 'clean label' cosmetic and pharmaceutical topicals where natural oil stability is a key performance parameter.

Development of Semi-Solid Topical Pharmaceuticals and Cosmeceuticals Requiring a Skin Barrier Repair Claim

The 2024 study [2] provides supporting evidence that sorbitan monostearate-based formulations can improve deficient skin barrier function, as measured by a decrease in trans-epidermal water loss (TEWL). This positions the compound not merely as an inert emulsifier, but as a functional excipient that contributes to the therapeutic efficacy of a formulation. Procurement teams should prioritize sorbitan stearate for projects targeting chronic skin conditions, basic therapy, or products making a skin health claim, differentiating it from neutral or potentially irritating emulsifier alternatives.

Design of Niosomal Drug Delivery Systems for Hydrophobic Actives

As a class-level inference supported by primary research , the saturated C18 stearate chain of sorbitan stearate is a structural prerequisite for forming stable niosomes with the necessary bilayer rigidity. R&D teams working on nano-encapsulation of hydrophobic drugs (e.g., curcumin, doxorubicin) should select sorbitan stearate over liquid or unsaturated analogs. This application scenario is a clear case where generic substitution with Span 80 (liquid) or Span 20 (shorter chain) would likely fail to produce the desired vesicular structures.

Manufacturing of Solid or Structured W/O Emulsions (Creams, Balms, and Waxes)

The physical state of sorbitan stearate—a waxy solid with a melting point of 52-57°C—provides a structural and thickening benefit that its liquid counterpart, sorbitan monooleate (Span 80), cannot offer [3]. For formulators developing water-in-oil creams, hair waxes, or other semi-solid products, the use of sorbitan stearate contributes directly to the product's final consistency and stability. Substitution with a liquid emulsifier like Span 80 would fundamentally alter the product's rheology and require significant formula rework, making sorbitan stearate the non-substitutable, application-specific choice.

Application
Selection Property
Validation Focus
Natural oil O/W cream formulation
Emulsion stability with plant-derived oils
60-day physical stability and droplet size analysis
Topical formulations with skin barrier endpoints
Functional emulsifier contribution to barrier repair
TEWL reduction and stratum corneum integrity testing
Niosomal hydrophobic drug encapsulation
Saturated C18 chain for bilayer rigidity
Vesicle size, encapsulation efficiency, and morphology
Structured W/O balms and waxes
High melting point for solid consistency
Rheology, drop point, and stability under storage

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